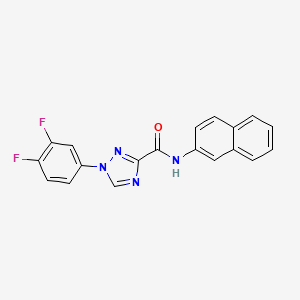
1-(3,4-difluorophenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of difluorophenyl and naphthyl groups further enhances its chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
The synthesis of 1-(3,4-difluorophenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluorophenyl and naphthyl groups. One common method involves the reaction of 3,4-difluoroaniline with 2-naphthyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Analyse Chemischer Reaktionen
1-(3,4-difluorophenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(3,4-difluorophenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its potential therapeutic effects.
Medicine: The compound is being investigated for its potential use in drug development. Its unique chemical structure makes it a candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-difluorophenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3,4-difluorophenyl)-N-(2-phenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a phenyl group instead of a naphthyl group, which can affect its chemical properties and reactivity.
1-(3,4-difluorophenyl)-N-(2-thienyl)-1H-1,2,4-triazole-3-carboxamide: The presence of a thienyl group introduces sulfur into the molecule, potentially altering its biological activity and chemical behavior.
1-(3,4-difluorophenyl)-N-(2-pyridyl)-1H-1,2,4-triazole-3-carboxamide: The pyridyl group can influence the compound’s ability to interact with biological targets, making it a unique variant for specific applications.
Eigenschaften
Molekularformel |
C19H12F2N4O |
|---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)-N-naphthalen-2-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H12F2N4O/c20-16-8-7-15(10-17(16)21)25-11-22-18(24-25)19(26)23-14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,23,26) |
InChI-Schlüssel |
QVFGRMNLACYHDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=NN(C=N3)C4=CC(=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368099.png)

![3-[(Methylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368118.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13368129.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368135.png)
![1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B13368140.png)
![2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide](/img/structure/B13368143.png)
![3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368160.png)
![N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13368169.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368175.png)
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368186.png)
![Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate](/img/structure/B13368188.png)
![6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368189.png)
